molecular formula C24H28IP B1599997 Hexyltriphenylphosphonium iodide CAS No. 60106-53-8

Hexyltriphenylphosphonium iodide

Cat. No. B1599997
CAS RN: 60106-53-8
M. Wt: 474.4 g/mol
InChI Key: NSQDXDMFAYCVFH-UHFFFAOYSA-M
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Patent
US04027040

Procedure details

A mixture of 28.82 g of triphenylphosphine, 21.2 g of 1-iodo-hexane and 200 ml of xylene was refluxed for 5 hours and then was cooled. The solvent was decanted and the gummy residue was triturated with ether and dried at 90° to 100° C. under reduced pressure to obtain 44.53 g of n-hexyltriphenylphosphonium iodide melting at 106° C.
Quantity
28.82 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>C1(C)C(C)=CC=CC=1>[I-:20].[CH2:21]([P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:3.4|

Inputs

Step One
Name
Quantity
28.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
21.2 g
Type
reactant
Smiles
ICCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
CUSTOM
Type
CUSTOM
Details
the gummy residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
dried at 90° to 100° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[I-].C(CCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.53 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.